molecular formula C20H14ClF3N4O B2911096 N-[3-[(E)-2-(6-Chloro-5-methyl-2-pyridin-3-ylpyrimidin-4-yl)ethenyl]phenyl]-2,2,2-trifluoroacetamide CAS No. 1808737-09-8

N-[3-[(E)-2-(6-Chloro-5-methyl-2-pyridin-3-ylpyrimidin-4-yl)ethenyl]phenyl]-2,2,2-trifluoroacetamide

Cat. No.: B2911096
CAS No.: 1808737-09-8
M. Wt: 418.8
InChI Key: XUXKKVUELYGYOD-UHFFFAOYSA-N
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Description

N-[3-[(E)-2-(6-Chloro-5-methyl-2-pyridin-3-ylpyrimidin-4-yl)ethenyl]phenyl]-2,2,2-trifluoroacetamide is a synthetic small molecule characterized by a pyrimidine core substituted with a pyridin-3-yl group, a chloro atom at position 6, and a methyl group at position 3. The pyrimidine ring is linked via an ethenyl group to a phenyl ring bearing a trifluoroacetamide moiety. The trifluoroacetamide group may enhance metabolic stability and membrane permeability due to its lipophilic nature .

Properties

IUPAC Name

N-[3-[(E)-2-(6-chloro-5-methyl-2-pyridin-3-ylpyrimidin-4-yl)ethenyl]phenyl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N4O/c1-12-16(27-18(28-17(12)21)14-5-3-9-25-11-14)8-7-13-4-2-6-15(10-13)26-19(29)20(22,23)24/h2-11H,1H3,(H,26,29)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXKKVUELYGYOD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)C2=CN=CC=C2)C=CC3=CC(=CC=C3)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1Cl)C2=CN=CC=C2)/C=C/C3=CC(=CC=C3)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several patented and synthesized molecules, as outlined below:

Structural Analogues in Patented Compounds

  • EP 4 374 877 A2 Derivatives: Compounds in this patent feature pyrimidine or pyridine cores with trifluoromethylphenyl and morpholine-based substituents. For example, (3S)-3-tert-butyl-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-3H-pyridazine-5-carboxamide includes a pyrimidine ring but diverges with a cyano group at position 6 and a bulky tert-butyl substituent. Unlike the target compound, this derivative incorporates a morpholine-ethoxy group, which likely improves solubility but reduces passive diffusion .
  • EP 4 374 877 A2 Carboxamide Derivatives: Another example, N-[4-Chloro-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-2-[[2,3-difluoro-4-(3-morpholin-4-ylpro-1-ynyl)pyridinyl]methyl]-5-hydroxy-1,6,6-trimethyl-3-oxopyridamine-4-carboxamide, replaces the ethenyl linker with a propargyl-morpholine group. This modification introduces rigidity and may alter binding kinetics in biological targets .

Acrylamide and Acetamide Derivatives

  • (2E)-3-(2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy)-4-[2-(2-methyl-1,3-dioxolan-2-yl)ethoxy]phenyl)-N-(pentylsulfonyl)acrylamide :
    This acrylamide derivative shares a chloro-trifluoromethylpyridine moiety but uses a dioxolane-ethoxy group for solubility. The pentylsulfonyl group contrasts with the trifluoroacetamide in the target compound, likely reducing cellular uptake due to increased polarity .
  • 2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[3-(trifluoromethyl)phenyl]acetamide: This compound’s pyrido-pyrimidine scaffold and ethoxy group differ from the target’s pyridin-3-yl-pyrimidine system.

Comparative Analysis Table

Compound Name / ID Core Structure Key Substituents Molecular Formula Notable Features Source
Target Compound Pyrimidine 6-Chloro-5-methyl-2-pyridin-3-yl, ethenyl-phenyl, trifluoroacetamide C₂₁H₁₅ClF₃N₅O High lipophilicity (trifluoroacetamide), potential kinase inhibition N/A
EP 4 374 877 A2 Derivative Pyridazine-pyrimidine 6-Cyano-5-methyl, morpholine-ethoxy, tert-butyl C₃₄H₃₄F₃N₇O₄ Bulky substituents for solubility, likely slower metabolism Patent EP 2
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thietane-oxy, thioacetate C₁₂H₁₆N₂O₃S₂ Sulfur-rich, potential prodrug design Synthesis
(2E)-3-(2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy)...acrylamide Pyridine-acrylamide Dioxolane-ethoxy, pentylsulfonyl C₂₅H₂₈ClF₃N₂O₆S Polar sulfonamide, possible renal excretion LookChem
2-{5-ethoxy-...acetamide Pyrido-pyrimidine Ethoxy, trifluoromethylphenyl C₂₀H₁₉F₃N₄O₄ Fused heterocycle, moderate metabolic stability Huayang

Key Findings and Implications

  • Metabolic Stability : The trifluoroacetamide group likely improves metabolic resistance over compounds with unfluorinated amides (e.g., the pyrido-pyrimidine acetamide in ).
  • Target Selectivity : The pyridin-3-yl group may confer distinct target interactions compared to pyridin-2-yl or morpholine-containing derivatives, which are common in kinase inhibitors .

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